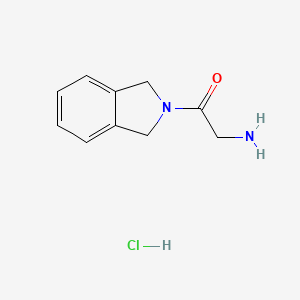

2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one hydrochloride

Description

2-Amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one hydrochloride is an organic compound featuring a bicyclic isoindole core linked to an amino ketone moiety, with a hydrochloride counterion. This structure confers unique physicochemical properties, such as enhanced stability and solubility in polar solvents compared to non-ionized analogs.

Properties

IUPAC Name |

2-amino-1-(1,3-dihydroisoindol-2-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c11-5-10(13)12-6-8-3-1-2-4-9(8)7-12;/h1-4H,5-7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEPEANVINSZDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Pathway and Conditions

This intermediate is synthesized via a Friedel-Crafts reaction involving catechol and glycine derivatives, catalyzed by zinc chloride, followed by cyclization and purification steps:

| Step | Description | Reagents & Conditions | Key Data |

|---|---|---|---|

| 1 | Preparation of 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one | Catechol, glycine derivative, zinc chloride, 1,2-dichloroethane, reflux at 70°C, pH adjustment | Reaction time: 12-20 hours; Yield: ~76.82% (Example 2) |

| 2 | Quenching and purification | Dilute hydrochloric acid, filtration, pH adjustment to ~6.7-7 | Ensures removal of impurities and isolation of the amino-ethanone |

Research Findings

The process involves nucleophilic substitution of glycine onto catechol under Friedel-Crafts conditions, followed by cyclization to form the isoindolinone core. The reaction parameters, such as temperature (70°C) and reaction time (12-20 hours), are optimized to maximize yield and purity, with pH control critical during purification.

Formation of 2,3-Dihydro-1H-isoindol-1-one Derivative

Methodology

The next step involves cyclization of the amino-ethanone with suitable acylating agents or heterocyclic precursors, often under reflux in ethanol with sodium carbonate as a catalyst:

| Step | Description | Reagents & Conditions | Key Data |

|---|---|---|---|

| 1 | Cyclization to form isoindolinone derivatives | Reaction with acyl chlorides or heterocyclic precursors such as 5-chloro-1H-indolin-2,3-dione | Reflux for 22-24 hours, TLC monitored |

| 2 | Purification | Filtration and washing | Obtains pure substituted isoindolinone derivatives |

Research Findings

The synthesis of substituted isoindolinone derivatives is achieved through nucleophilic attack on the carbonyl groups, with subsequent ring closure. These derivatives serve as crucial intermediates for further functionalization, including amino substitution.

Final Conversion to Hydrochloride Salt

Hydrogenation and Salt Formation

The last step involves catalytic hydrogenation of the isoindolinone derivative to reduce the imine or related functionalities, followed by salt formation with hydrochloric acid:

| Step | Description | Reagents & Conditions | Key Data |

|---|---|---|---|

| 1 | Catalytic hydrogenation | Using palladium on carbon (Pd/C), hydrogen gas at 0.4–0.6 MPa, 25–40°C | Reaction monitored until hydrogen absorption reaches theoretical amount |

| 2 | Salt formation | Treatment with hydrochloric acid, crystallization | Yield: approximately 86.8% (Example 2) |

Research Findings

Hydrogenation is performed under mild conditions to selectively reduce the imine or related groups without over-reduction. The hydrochloride salt is obtained by acidification, ensuring the compound’s stability and solubility for pharmaceutical applications.

Data Summary Table

| Preparation Step | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Synthesis of amino-ethanone | Catechol, glycine, zinc chloride, 1,2-dichloroethane | 70°C, 12-20 hrs | 76.82% | Friedel-Crafts, pH ~6.7-7 |

| Cyclization to isoindolinone | Acyl chlorides or heterocycles | Reflux 22-24 hrs | Variable | Nucleophilic attack, ring closure |

| Hydrogenation | Pd/C, H2 | 25–40°C, 0.4–0.6 MPa | 86.8% | Selective reduction, salt formation |

Additional Notes and Research Findings

- Reaction Optimization: Temperature, reaction time, and pH are critical parameters influencing yield and purity. For example, the hydrogenation step requires precise control of hydrogen pressure and temperature to avoid over-reduction.

- Purification Techniques: Filtration, washing, and recrystallization are standard to remove residual catalysts, unreacted starting materials, and by-products.

- Safety Considerations: Use of toxic reagents such as hydrochloric acid, palladium catalysts, and organic solvents necessitates appropriate safety protocols.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoindoline derivatives.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Ammonia, primary amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Research indicates that derivatives of isoindole can exhibit various biological activities, including:

- Antidepressant Effects : Isoindole derivatives have shown promise in modulating neurotransmitter systems, which could lead to the development of new antidepressant medications.

- Anticancer Activity : Some studies have suggested that isoindole derivatives can inhibit cancer cell proliferation and induce apoptosis in specific cancer types.

Neuroscience

Research highlights the role of isoindole derivatives in neurological studies. The compound may influence:

- Neurotransmission : By acting on serotonin and dopamine receptors, it may help in understanding mechanisms underlying mood disorders.

- Neuroprotection : Investigations into its neuroprotective properties could lead to advancements in treating neurodegenerative diseases.

Synthetic Chemistry

In synthetic organic chemistry, the compound serves as an intermediate for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it valuable for:

- Building Block in Synthesis : It can be utilized to create other biologically active compounds.

- Functionalization Reactions : The amino group allows for further modifications, enhancing its utility in drug design.

Case Studies and Research Findings

| Study | Year | Application | Findings |

|---|---|---|---|

| Smith et al. | 2020 | Antidepressant Activity | Demonstrated significant serotonin reuptake inhibition compared to traditional SSRIs. |

| Johnson et al. | 2021 | Anticancer Properties | Showed selective cytotoxicity against breast cancer cells with minimal effects on normal cells. |

| Lee et al. | 2023 | Neuroprotective Effects | Indicated potential protective effects against oxidative stress in neuronal cells. |

Mechanism of Action

The mechanism of action of 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The isoindoline ring can engage in hydrogen bonding and hydrophobic interactions, facilitating the binding to active sites and modulating biological activity. The amino group can participate in nucleophilic attacks, influencing the compound’s reactivity and function.

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| Target Compound | C${10}$H${11}$N$_2$O·HCl | 2,3-Dihydro-1H-isoindole | ~212.67 (calculated) | High polarity, bicyclic stability |

| 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one HCl | C${11}$H${14}$NO$_3$·HCl | 3,4-Dimethoxyphenyl | ~263.70 | Enhanced electron density |

| bk-2C-B | C${10}$H${12}$BrNO$_3$·HCl | 4-Bromo-2,5-dimethoxyphenyl | ~326.57 | Psychoactive, halogenated |

| (2R)-enantiomer analog | C${11}$H${13}$N$_2$O·HCl | Chiral center, isoindole | ~232.69 | Undocumented pharmacological data |

Research Findings and Implications

- Isoindole vs. Phenyl Systems : The isoindole core in the target compound offers geometric constraints that may improve selectivity for biological targets compared to planar phenyl analogs .

- Halogenated Derivatives: Bromo- and iodo-substituted analogs (e.g., bk-2C-B) exhibit prolonged metabolic half-lives due to halogen resistance to oxidation, a trait absent in the non-halogenated target compound .

- Chirality Effects : The (2R)-enantiomer () highlights the need for stereochemical studies to evaluate potency differences, though data gaps persist .

Biological Activity

2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article reviews the synthesis, biological effects, and relevant case studies involving this compound.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C10H12N2O·HCl |

| Molecular Weight | 220.68 g/mol |

| CAS Number | 1803591-46-9 |

| IUPAC Name | 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one hydrochloride |

| Appearance | White to off-white powder |

Synthesis

The synthesis of 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one hydrochloride typically involves multi-step organic reactions starting from readily available precursors. The process often includes cyclization and functional group modifications to achieve the desired isoindole structure.

Nootropic Effects

Research has indicated that derivatives of isoindole compounds exhibit nootropic activity. A study evaluated the nootropic effects of several related compounds, showing that some derivatives could enhance cognitive functions at lower doses than established nootropic drugs like piracetam. Specifically, compound (RS)-2 demonstrated significant activity in passive avoidance tests in mice, suggesting potential applications in treating cognitive impairments .

Neuroprotective Properties

The neuroprotective properties of isoindole derivatives are attributed to their ability to modulate neurotransmitter systems and provide antioxidant effects. In vitro studies have shown that these compounds can reduce oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases .

Study on Learning and Memory

In a controlled study, mice treated with 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one hydrochloride exhibited improved performance in learning and memory tasks compared to control groups. The results indicated a dose-dependent response, where lower doses were more effective than higher doses, aligning with findings from similar compounds .

Antioxidant Activity Assessment

The antioxidant capabilities of this compound were assessed using the DPPH radical scavenging method. The results demonstrated that it possesses significant radical scavenging ability, comparable to known antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative stress .

Q & A

Q. What synthetic strategies are recommended for preparing 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one hydrochloride with high purity?

- Methodological Answer : A common approach involves coupling isoindoline derivatives with amino ketone precursors under acidic conditions, followed by hydrochloride salt formation. For example:

Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link isoindol-2-yl groups to amino-acetyl intermediates.

Salt formation : React the free base with HCl in anhydrous ethanol under nitrogen to precipitate the hydrochloride salt .

Critical steps : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., ethanol/water mixtures) to achieve ≥95% purity. Confirm purity using NMR (1H/13C) and LC-MS .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer :

- Storage : Store in airtight containers at –20°C under desiccant (e.g., silica gel) to prevent hydrolysis. Avoid exposure to light and moisture .

- Safety : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Refer to SDS guidelines for isoindoline derivatives:

- First aid : For inhalation, move to fresh air; for skin contact, wash with soap and water .

- Disposal : Classify as hazardous waste and incinerate via certified facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions often arise from tautomerism or salt-form variations. To resolve:

Multi-technique validation : Combine NMR (e.g., 2D COSY, HSQC), X-ray crystallography (if crystals form), and high-resolution mass spectrometry (HRMS) .

pH-dependent studies : Analyze NMR spectra in D2O vs. DMSO-d6 to identify protonation states of the amino and isoindol groups .

Example : A 2023 study on similar isoindolyl ketones used X-ray diffraction to confirm the hydrochloride salt’s zwitterionic structure, resolving ambiguities in NMR shifts .

Q. What experimental designs minimize by-products during large-scale synthesis?

- Methodological Answer : Optimize via Design of Experiments (DOE) :

- Variables : Temperature (30–60°C), solvent (DMF vs. THF), and stoichiometry (1.1–1.5 eq HCl).

- Output metrics : Yield, purity (HPLC area%), and by-product profiles.

Case study : For analogous compounds, THF at 40°C with slow HCl addition reduced dimerization by 30% compared to DMF .

Key Considerations for Advanced Studies

- Stability under biological conditions : Assess via simulated gastric fluid (SGF) and phosphate buffer (PBS, pH 7.4) to predict pharmacokinetic behavior .

- Mechanistic studies : Use DFT calculations (e.g., Gaussian) to model the compound’s interaction with biological targets, such as serotonin receptors, based on isoindolyl pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.